Lycoricidine
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Overview
Description
Lycoricidine is a naturally occurring alkaloid found in plants of the Amaryllidaceae family, particularly in the genus Lycoris. This compound is known for its diverse biological activities, including anticancer, antiviral, and antibacterial properties. This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of lycoricidine involves several steps, starting from readily available starting materials. One notable synthetic route includes the dearomatization of bromobenzene using arenophile-mediated dihydroxylation. This process is followed by transpositive Suzuki coupling and cycloreversion to obtain a key biaryl dihydrodiol intermediate. The intermediate is then converted to this compound through site-selective syn-1,4-hydroxyamination and deprotection .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its complex structure and the challenges associated with its synthesis. advancements in synthetic methodologies and the development of more efficient reaction conditions may pave the way for scalable production in the future.
Chemical Reactions Analysis
Types of Reactions
Lycoricidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include bromobenzene, arenophiles, and Suzuki coupling reagents. The reaction conditions typically involve mild temperatures and specific catalysts to ensure high yields and selectivity .
Major Products Formed
The major products formed from the reactions involving this compound include its derivatives, such as narciclasine and pancratistatin. These derivatives exhibit similar biological activities and are often studied alongside this compound for their therapeutic potential .
Scientific Research Applications
Lycoricidine has been extensively studied for its scientific research applications in various fields:
Mechanism of Action
Lycoricidine exerts its effects through various molecular targets and pathways. It induces apoptosis in cancer cells by activating caspases and promoting mitochondrial dysfunction. Additionally, this compound can induce autophagy, a process that helps in the degradation of damaged cellular components. These mechanisms contribute to its anticancer properties .
Comparison with Similar Compounds
Lycoricidine is structurally related to other alkaloids from the Amaryllidaceae family, such as narciclasine, 7-deoxypancratistatin, and pancratistatin. These compounds share similar biological activities, including anticancer and antiviral properties. this compound is unique due to its specific molecular structure and the distinct pathways it targets in cancer cells .
List of Similar Compounds
- Narciclasine
- 7-Deoxypancratistatin
- Pancratistatin
This compound’s uniqueness lies in its ability to induce both apoptosis and autophagy, making it a versatile compound for therapeutic applications.
Biological Activity
Lycoricidine is a natural alkaloid derived from plants in the Amaryllidaceae family, particularly from the genus Lycoris. It has garnered attention for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.
Chemical Structure and Synthesis
This compound's chemical structure is characterized by a complex arrangement of rings and functional groups that contribute to its biological activity. The total synthesis of this compound has been achieved through various methods, highlighting its potential for pharmaceutical applications. Notably, one synthesis approach involves an arenophile-mediated dearomative dihydroxylation of bromobenzene, which allows for the production of this compound in a controlled manner .
Anticancer Properties
This compound exhibits significant anticancer activity across various cancer cell lines. Research has shown that it induces apoptosis in human leukemia (Jurkat) cells, with studies indicating an apoptotic index exceeding 85% at concentrations as low as 10 μM . The mechanisms underlying its anticancer effects include:
- Induction of Apoptosis : this compound triggers both mitochondrial and death receptor-mediated apoptosis pathways. It downregulates anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax .
- Cell Cycle Arrest : In multiple myeloma cells, this compound has been shown to halt cell cycle progression, leading to reduced tumor growth and increased survival rates in animal models .
Antiviral Activity
This compound also demonstrates antiviral properties against a range of viruses. It has been reported to inhibit viral replication by targeting viral polymerase activity and blocking protein synthesis. Its antiviral spectrum includes:
- Herpes Simplex Virus
- HIV-1
- Influenza Virus
- Dengue Virus
The compound's selective antiviral activity suggests that specific structural features are crucial for its efficacy .
Anti-inflammatory Effects
In addition to its anticancer and antiviral activities, this compound exhibits anti-inflammatory properties. It has been shown to inhibit the activation of NF-κB, a key regulator of inflammatory responses, thereby reducing the production of pro-inflammatory mediators such as nitric oxide and prostaglandins . This suggests potential therapeutic applications in inflammatory diseases.
Case Study 1: Anticancer Efficacy in Leukemia
A study conducted on Jurkat leukemia cells demonstrated that treatment with this compound resulted in significant apoptosis induction. The apoptotic index was assessed using Hoechst staining and Annexin-V binding assays, confirming the compound's effectiveness at inducing programmed cell death .
Case Study 2: Antiviral Activity Against HIV-1
Research investigating the antiviral effects of this compound revealed that it significantly reduced HIV-1 viral titers in vitro. The mechanism was attributed to the inhibition of viral polymerase activity, highlighting its potential as a therapeutic agent against retroviral infections .
Research Findings Summary
The following table summarizes key research findings related to the biological activity of this compound:
Properties
CAS No. |
19622-83-4 |
---|---|
Molecular Formula |
C14H13NO6 |
Molecular Weight |
291.26 g/mol |
IUPAC Name |
2,3,4-trihydroxy-3,4,4a,5-tetrahydro-2H-[1,3]dioxolo[4,5-j]phenanthridin-6-one |
InChI |
InChI=1S/C14H13NO6/c16-8-1-6-5-2-9-10(21-4-20-9)3-7(5)14(19)15-11(6)13(18)12(8)17/h1-3,8,11-13,16-18H,4H2,(H,15,19) |
InChI Key |
YYDLFVZOIDOGSO-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=CC(C(C(C4NC3=O)O)O)O |
Isomeric SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=C[C@@H]([C@H]([C@H]([C@@H]4NC3=O)O)O)O |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=CC(C(C(C4NC3=O)O)O)O |
Key on ui other cas no. |
19622-83-4 |
Synonyms |
lycoricidine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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